2,3',4,4',5,5'-Hexachlorobiphenyl

Description

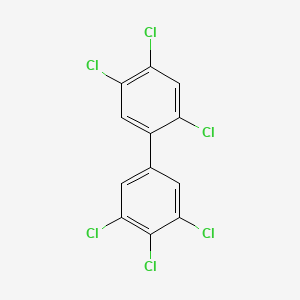

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-4-9(15)8(14)3-6(7)5-1-10(16)12(18)11(17)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXHAWRMEPZSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074165 | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water is extremely low. ... Soluble in oils and organic solvents. | |

| Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000058 [mmHg] | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52663-72-6 | |

| Record name | 2,3′,4,4′,5,5′-Hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4MZI40CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence, Distribution, and Spatio Temporal Dynamics of 2,3 ,4,4 ,5,5 Hexachlorobiphenyl

Global and Regional Distribution Patterns in Abiotic Matrices

The distribution of PCB 167 in the environment is a result of both historical use and ongoing unintentional formation and release. Its physicochemical properties contribute to its widespread presence in air, water, and soil.

2,3',4,4',5,5'-Hexachlorobiphenyl is among the dioxin-like PCBs that can be unintentionally produced and released into the atmosphere through combustion and industrial processes. copernicus.org A study of atmospheric emissions in the Chinese mainland identified that PCB 167, along with other specific congeners, is generated from sources such as open biomass burning and waste incineration. copernicus.org In 2019, this group of unintentionally produced PCBs (UP-PCBs), including PCB 167, constituted approximately 15.2% of the total mass of such emissions. copernicus.org

Once in the atmosphere, PCBs are subject to long-range atmospheric transport (LRAT), a primary mechanism for their distribution to remote regions like the Arctic. vliz.benih.gov Events such as agricultural and forest fires can act as significant secondary sources, re-injecting previously deposited PCBs back into the atmosphere, from where they can be transported over great distances. vliz.becopernicus.org While specific atmospheric concentration data for PCB 167 is not widely available, its known association with biomass burning suggests it is a component of the PCB mixture that undergoes global transport. copernicus.orgvliz.be The persistence of these compounds allows them to travel far from their original sources, leading to their ubiquitous presence in the global environment. copernicus.orgnih.gov

The presence of this compound in aquatic systems is a significant concern due to its toxicity to aquatic life. nih.gov Its distribution is governed by its low water solubility and high affinity for organic matter and particulates.

Studies have confirmed the presence of PCB 167 in freshwater systems. In a notable investigation of the Udu River in the Niger Delta, Nigeria, PCB 167 was the only congener detected in water samples out of 28 PCBs analyzed. oaepublish.com The concentrations in the dissolved phase varied significantly across different sampling points, which could be attributed to proximity to local emission sources like jetty boats. oaepublish.com

Table 1: Dissolved Phase Concentrations of this compound (PCB 167) in the Udu River, Nigeria

| Sampling Point | Concentration (ng/L) |

|---|---|

| Point 1 | 60 |

| Point 2 | 100 |

| Point 3 | 1860 |

| Point 4 | 20 |

Data sourced from a 2022 study on the Udu River, Nigeria. oaepublish.com

Due to their hydrophobic nature, PCBs strongly adsorb to suspended particulate matter and organic carbon in the water column. waterquality.gov.au This association is a key process in their transport and fate within aquatic ecosystems. The main pathways for the removal of such compounds from the water column include sorption to suspended matter, subsequent sedimentation, and volatilization. waterquality.gov.au The detection of PCB 167 in both the water and sediment of the Udu River indicates its association with particulates that settle out of the water column. oaepublish.com

Sediments often act as a long-term sink for persistent organic pollutants like PCBs, accumulating these compounds over time.

The interface between sediment and water is a dynamic zone. PCBs sequestered in sediments are not permanently isolated and can be reintroduced into the water column through processes such as resuspension from currents or bioturbation by benthic organisms. This sediment-water exchange means that contaminated sediments can act as a continuous, long-term secondary source of pollution to the overlying water, even long after primary emissions have ceased. The co-occurrence of PCB 167 in both water and sediment samples demonstrates the outcome of these dynamic partitioning and exchange processes. oaepublish.com

Table 2: Sediment Concentrations of Polychlorinated Biphenyls (PCBs) in River Systems

| Location | Total PCB Concentration (ng/g dw) | Notes on this compound (PCB 167) |

|---|---|---|

| Udu River, Nigeria | 5.34 - 16.1 | A dominant congener, accounting for 18.6% of the total PCB burden. oaepublish.com |

| Beiluo River, China | 0.12 - 1.25 | Present and included in ecological risk calculations. nih.gov |

dw = dry weight

Sediment and Soil Contamination Profiles

Soil Adsorption and Mobilization Studies

The behavior of this compound in soil and sediment is largely governed by its high hydrophobicity, leading to strong adsorption to organic matter and soil particles. This characteristic significantly limits its mobility in aqueous solutions, such as groundwater or landfill leachates.

The strong binding of PCB 167 to soil particles means that its mobilization is primarily associated with the physical transport of these particles through erosion and surface runoff, rather than dissolution and movement with water. However, leaching can occur in the presence of organic solvents, which can increase the mobility of PCBs. nm.gov

Cryospheric Accumulation and Cycling (e.g., Arctic Ecosystems)

Persistent organic pollutants like PCBs undergo long-range atmospheric transport, leading to their accumulation in cold regions such as the Arctic, a phenomenon known as "global distillation" or "cold condensation". publications.gc.canih.gov While specific data for this compound in Arctic ice cores is limited in the provided search results, studies on snow from the Agassiz Ice Cap have shown PCB concentrations ranging from 1.2 to 6.7 ng/L over a 30-year period, indicating deposition from the atmosphere. publications.gc.ca

PCBs have been detected in various components of the Arctic ecosystem, including air, water, and biota. nih.gov Arctic top predators, such as polar bears, can accumulate significant burdens of PCBs in their lipid-rich tissues. nih.govamap.no A study on female polar bears from Svalbard found a positive correlation between the concentrations of total PCBs (ΣPCBs) in plasma and progesterone (B1679170) levels, suggesting potential endocrine-disrupting effects. nih.gov Although this study did not report concentrations of individual congeners, it highlights the biological impact of PCB accumulation in the Arctic food web. The concentrations of PCBs in Arctic air are generally in the range of <5 to 30 pg/m³. nih.gov

Temporal Trends and Fluxes in Environmental Compartments

Historical Emission and Contemporary Environmental Loadings

The primary source of PCBs in the environment was their widespread industrial use in various applications, including transformers, capacitors, and as additives in paints and plastics, from the 1930s until their production was banned in most countries in the late 1970s. researchgate.netwikipedia.org Global production of PCBs is estimated to have been around 1.3 million tonnes. researchgate.net

Historical emission inventories for individual PCB congeners have been developed using mass balance models. These models estimate emissions based on production data, usage patterns, and environmental fate processes. nih.govnih.gov While these inventories provide valuable insights, they are subject to significant uncertainties. For the UK, a speciated emission inventory estimated that in terms of toxic equivalence (TEQ), the major source of PCBs is currently leakage from capacitors and transformers. energysecurity.gov.uk Industrial coal combustion was identified as the second-largest source of TEQ, contributing a significant portion of the toxic equivalent while representing a smaller fraction of the total PCB mass. energysecurity.gov.uk

Contemporary environmental loadings of PCBs are a combination of ongoing releases from old equipment and materials still in use or in landfills, and the recycling of previously released PCBs between different environmental compartments (e.g., volatilization from soil and water). europa.eu

Changes in Concentrations Over Time in Specific Matrices

Studies of dated sediment cores from various lakes provide a historical record of PCB deposition. In three large French peri-alpine lakes, the peak of PCB contamination occurred in the early 1970s. nih.govresearchgate.net Since then, PCB fluxes to the sediments have generally declined. nih.govresearchgate.net For example, in Lake Geneva, PCB fluxes have significantly decreased since the late 20th century. nih.govresearchgate.net Similarly, a study of a sediment core from Esthwaite Water, U.K., showed a historical record of total PCB deposition that mirrored U.K. production data, with a subsequent decline. acs.org

In Washington State, sediment cores from Deep Lake and Spanaway Lake also showed declining trends in total PCB concentrations since their peak levels, with recent concentrations appearing to have stabilized. wa.gov A sediment core from Lake Spokane, however, showed relatively stable total PCB concentrations since 2000, with a recent increase in the uppermost layer. wa.gov

These studies, while often focusing on total PCBs or a suite of indicator congeners, suggest a general downward trend in the deposition of new PCBs into aquatic sediments since the implementation of bans. However, the continued presence and, in some cases, recent increases, highlight the persistence of these compounds and the ongoing influence of secondary sources.

Modeling of Environmental Inventories and Sinks

Environmental fate and transport models are crucial tools for understanding the distribution and long-term behavior of PCBs like this compound. These models simulate processes such as advection, dispersion, partitioning between water, sediment, and air, and degradation. epa.govnih.goveemodelingsystem.com

A key aspect of these models is the simulation of PCB partitioning between the dissolved phase and particulate matter, which is heavily influenced by the compound's hydrophobicity. epa.gov For highly chlorinated PCBs, the particle-bound phase dominates their transport and fate in aquatic systems. epa.gov Models have been used to assess the effectiveness of remedial actions at contaminated sites by predicting the response of the ecosystem to reduced inputs. nih.gov

The ultimate sinks for PCBs in the environment are believed to be sediments and, to a lesser extent, soils. However, the concept of a permanent sink is complex, as PCBs can be remobilized from sediments back into the water column and the atmosphere through processes like resuspension and volatilization. acs.orgepa.gov This recycling can lead to ongoing exposure long after primary emissions have ceased.

Influence of Environmental Factors on Distribution (e.g., Temperature, Organic Carbon Content)

The distribution of this compound in the environment is significantly influenced by factors such as temperature and the organic carbon content of soils and sediments.

Temperature: Temperature affects the volatilization of PCBs from surfaces like soil and water into the atmosphere. nih.govnih.gov Studies have shown that atmospheric PCB concentrations are often temperature-dependent, with higher concentrations observed at higher temperatures due to increased evaporation from environmental surfaces. nih.govnih.gov This temperature dependence is more pronounced for more highly chlorinated PCBs. nih.gov This relationship suggests that in a warming climate, the revolatilization of PCBs from environmental reservoirs could increase, potentially leading to enhanced long-range transport and deposition in sensitive ecosystems like the Arctic. nih.gov

Organic Carbon Content: The strong lipophilic nature of hexachlorobiphenyls results in their strong partitioning into organic matter in soils and sediments. nm.gov There is a direct and high correlation between the total organic carbon content of a soil or sediment and the amount of PCBs it can adsorb. nm.gov This means that environments rich in organic matter, such as certain types of soils and the sediments of productive water bodies, act as significant reservoirs for PCB 167. The high sorption to organic carbon reduces the bioavailability of PCBs in the aqueous phase but also contributes to their long-term persistence in the environment. vliz.be

Environmental Fate and Transport Processes of 2,3 ,4,4 ,5,5 Hexachlorobiphenyl

Atmospheric Transport Mechanisms

The atmosphere serves as a primary pathway for the long-range transport of 2,3',4,4',5,5'-Hexachlorobiphenyl, enabling its distribution to even the most remote regions of the globe. ntnu.noosti.gov

The partitioning of this compound between the gaseous and particulate phases in the atmosphere is a critical factor in its transport. dss.go.th This equilibrium is influenced by factors such as temperature and the concentration of atmospheric particles. mit.edu Heavier PCB congeners, like hexachlorobiphenyls, tend to associate more with particulate matter. mit.eduacs.org This association allows them to be transported over long distances with prevailing winds. osti.gov The process of volatilization, or the evaporation of the compound from surfaces like soil and water into the atmosphere, is temperature-dependent, with higher temperatures leading to increased volatilization. ntnu.no

This compound is removed from the atmosphere and deposited onto land and water surfaces through both wet and dry deposition. Wet deposition occurs when the compound is scavenged from the atmosphere by precipitation, such as rain and snow. Dry deposition involves the settling of particle-bound and gaseous forms of the compound onto surfaces. The efficiency of these deposition processes influences the atmospheric residence time and the ultimate fate of the compound in the environment. dss.go.thcopernicus.org

Hydrological Transport and Sedimentation

Once deposited into aquatic environments, this compound undergoes further transport and distribution.

Due to its low water solubility, this compound readily adsorbs to suspended particulate matter and sediments in rivers and oceans. epa.gov These contaminated particles can then be transported over significant distances by riverine and oceanic currents, leading to the widespread distribution of the compound in aquatic systems. epa.gov

Sediments act as a major sink and long-term reservoir for this compound in aquatic environments. epa.gov However, physical disturbances such as bioturbation (mixing by organisms) and strong currents can lead to the resuspension of contaminated sediments. epa.gov This process can re-introduce the compound into the water column, making it available for further transport and bioaccumulation. epa.gov Over time, contaminated sediments can be buried deeper, effectively sequestering the compound from the biologically active zone.

Inter-compartmental Exchange Dynamics

The movement of this compound is not confined to a single environmental compartment. A continuous exchange occurs between the atmosphere, water, and soil. For instance, the compound can volatilize from contaminated soil and water into the atmosphere, and can then be redeposited elsewhere. ntnu.no This cycling between compartments, often referred to as the "grasshopper effect," is a key reason for the global distribution of persistent organic pollutants like PCBs. ntnu.no The partitioning coefficients, which describe how a chemical distributes itself between two phases (e.g., water and air, or soil and water), are crucial in understanding these exchange dynamics. Temperature plays a significant role in these partitioning processes, with warmer temperatures generally favoring volatilization into the atmosphere. ntnu.no

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₄Cl₆ |

| Molecular Weight | 360.9 g/mol |

| Water Solubility | Low |

| Vapor Pressure | 4.05 x 10⁻⁵ mmHg @ 25 °C |

| Log Kow (Octanol-Water Partition Coefficient) | 7.5 |

Source: PubChem nih.govnih.gov

Table 2: Environmental Fate Parameters

| Parameter | Value | Reference |

| Atmospheric Hydroxylation Rate | 6.61e-13 cm³/molecule·sec | epa.gov |

| Soil Adsorption Coefficient (Koc) | 6.61e+5 L/kg | epa.gov |

Air-Water Exchange

The exchange of this compound between the atmosphere and water bodies is a critical pathway for its long-range transport and distribution. This process is primarily controlled by the compound's Henry's Law constant (H), which represents the partitioning of the chemical between the air and water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the air.

Research has been conducted to determine the Henry's Law constants for various polychlorinated biphenyl (B1667301) (PCB) congeners. A critical review of available data has reported a selected value for the Henry's Law constant for this compound. ccme.ca The value, presented in the table below, is crucial for modeling the atmospheric transport and deposition of this compound into aquatic ecosystems.

The process of air-water exchange is dynamic, with the direction of flux depending on the relative concentrations in the two phases. When the concentration in surface water is high, volatilization into the atmosphere is the dominant process. Conversely, atmospheric deposition can be a significant source of this compound to water bodies, particularly in remote regions far from primary sources.

Sediment-Water Exchange

Due to its low water solubility and high hydrophobicity, this compound has a strong tendency to adsorb to particulate matter in the water column, which eventually settles to the bottom, making sediments a major sink for this compound. The exchange between sediment and the overlying water column is a key process influencing its bioavailability and long-term fate in aquatic systems.

The partitioning of this compound between sediment and water is described by the sediment-water partition coefficient (Kd). This coefficient is highly dependent on the organic carbon content of the sediment, as the compound preferentially binds to organic matter. While direct experimental data for the Kd of this specific congener can be scarce, it can be estimated from its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. For this compound, a log Kow value has been reported, which indicates a high potential for sorption to sediments. lakecleanup.com

The processes of sediment resuspension, caused by currents, storms, or bioturbation (mixing by organisms), can re-introduce particle-bound this compound from the sediment bed back into the water column. Conversely, deposition of suspended particles removes the compound from the water column and buries it deeper in the sediment. Diffusion between the porewater of the sediment and the overlying water is another, albeit slower, exchange mechanism. These dynamic processes highlight that sediments are not just a final sink but can also act as a long-term source of this contaminant to the aquatic food web.

Biotransformation and Biodegradation of 2,3 ,4,4 ,5,5 Hexachlorobiphenyl in Ecological Systems

Microbial Degradation Pathways

Microorganisms have evolved distinct strategies to metabolize PCBs, which can be broadly categorized into anaerobic reductive dechlorination and aerobic oxidative degradation. These pathways are often sequential, with anaerobic processes initiating the breakdown of highly chlorinated congeners like PCB 153, followed by aerobic degradation of the resulting less-chlorinated products. This two-step process is considered an effective route for the complete degradation of many PCB congeners nih.govnih.gov.

Under anoxic conditions, typically found in sediments and submerged soils, anaerobic microorganisms utilize PCBs as electron acceptors in a process known as dehalorespiration. This involves the removal of chlorine atoms from the biphenyl (B1667301) structure, a critical first step in the detoxification of highly chlorinated PCBs.

Anaerobic dechlorination of PCBs is a highly selective process, with specific microorganisms targeting chlorine atoms at particular positions on the biphenyl rings. For many PCB congeners, including those structurally similar to PCB 153, dechlorination occurs preferentially at the meta and para positions. This selective removal of chlorine atoms is a hallmark of anaerobic PCB biodegradation. The process leads to an accumulation of less-chlorinated congeners, particularly those with chlorine atoms remaining only in the ortho positions. This specificity is dictated by the enzymatic machinery of the involved microorganisms.

Research has demonstrated that the removal of meta and para chlorines from PCB congeners can significantly reduce their dioxin-like toxicity. Furthermore, the resulting ortho-substituted congeners are more susceptible to subsequent aerobic degradation. The dechlorination patterns observed in laboratory studies often mirror those found in contaminated environmental sites, suggesting that these microbial processes are significant in the natural attenuation of PCBs.

A key group of bacteria responsible for the anaerobic reductive dechlorination of PCBs belongs to the phylum Chloroflexi, with the genus Dehalococcoides being extensively studied. These microorganisms are obligate organohalide-respiring bacteria, meaning they derive energy by using halogenated organic compounds like PCBs as terminal electron acceptors.

Studies have identified specific strains of Dehalococcoides and other related species, such as Dehalobium, in PCB-contaminated sediments and have linked their presence to active dechlorination. While microbial consortia are often involved in the complete dechlorination of complex PCB mixtures, pure cultures of Dehalococcoides have been shown to dechlorinate a range of PCB congeners. The amendment of contaminated sites with nutrients and microorganisms, a process known as bioaugmentation, has been shown to enhance the abundance of dechlorinating bacteria like Dehalobium and Dehalobacter, leading to more efficient PCB degradation acs.org. The presence of specific reductive dehalogenase (RDase) genes in these bacteria is a key indicator of their dechlorinating capabilities acs.org.

The primary products of anaerobic reductive dechlorination of hexachlorobiphenyls are lower-chlorinated PCB congeners. For instance, the dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) (PCB 61) by Dehalobium chlorocoercia DF-1 results in the formation of 2,3,5-trichlorobiphenyl (B1345140) (PCB 23) acs.org. While specific metabolite pathways for PCB 153 are complex and can vary depending on the microbial consortium present, the general trend is the stepwise removal of meta and para chlorines.

The following table provides examples of dechlorination products from various PCB congeners, illustrating the typical transformations that occur during anaerobic degradation.

| Parent PCB Congener | Dechlorination Position(s) | Major Metabolite(s) |

| 2,3,4,5-Tetrachlorobiphenyl | para | 2,3,5-Trichlorobiphenyl |

| 2,3',4',5-Tetrachlorobiphenyl | meta, para | 2,3',5-Trichlorobiphenyl, 2,4',5-Trichlorobiphenyl |

| Aroclor 1242 (mixture) | meta, para | Accumulation of mono- and dichlorobiphenyls |

This table is illustrative of general anaerobic dechlorination pathways and not all metabolites for each congener are listed.

In the presence of oxygen, different groups of microorganisms can degrade PCBs through oxidative pathways. This process is particularly effective for less-chlorinated PCBs, including the products of anaerobic dechlorination. Aerobic degradation typically involves the cleavage of the biphenyl rings, leading to the potential for complete mineralization to carbon dioxide and water.

The initial and rate-limiting step in the aerobic degradation of PCBs is the introduction of oxygen atoms into the biphenyl rings, a reaction catalyzed by powerful enzymes known as oxygenases.

Dioxygenases: Biphenyl dioxygenase (BPDO) is a key enzyme in this pathway. It incorporates both atoms of a molecular oxygen molecule into the aromatic ring, forming a cis-dihydrodiol. This dihydroxylation typically occurs at an un-chlorinated or lightly chlorinated pair of adjacent carbon atoms. The resulting unstable intermediate is then further metabolized through a series of enzymatic reactions, leading to ring cleavage. The substrate specificity of BPDO from different bacterial strains determines the range of PCB congeners they can degrade.

Monooxygenases: While dioxygenases are central to the primary attack on the biphenyl ring, monooxygenases also play a role in PCB metabolism, particularly in subsequent steps and in the degradation of chlorinated phenols, which can be intermediates in some pathways. The microsomal monooxygenase system, involving cytochrome P-450 enzymes, is known to metabolize PCBs in various organisms, including some microorganisms nih.gov. These enzymes catalyze the insertion of a single oxygen atom into the substrate, often leading to hydroxylated products nih.gov. For instance, studies on 2,4,6-trichlorophenol, a related chlorinated aromatic compound, have shown that a monooxygenase can catalyze sequential dechlorinations through oxidative and hydrolytic reactions researchgate.netresearchgate.netnih.gov. While direct evidence for the specific role of monooxygenases in the initial attack on PCB 153 in environmental bacteria is less common than for dioxygenases, their involvement in the broader metabolic network of PCB degradation is recognized. Research on human hepatic microsomes has indicated that some hexachlorobiphenyls can be metabolized by cytochrome P-450-dependent monooxygenases, although 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) was found to be resistant to metabolism under the tested conditions.

Aerobic Oxidative Degradation Pathways

Meta-Cleavage and Other Ring-Fission Pathways

The aerobic biodegradation of PCBs by bacteria typically proceeds through a series of enzymatic reactions that ultimately lead to the cleavage of the aromatic rings. A crucial step in this process is the dihydroxylation of the biphenyl rings, followed by ring fission. The meta-cleavage pathway is a well-documented mechanism for the degradation of chlorinated aromatic compounds.

In the context of PCB degradation, bacterial dioxygenase enzymes attack the biphenyl rings, introducing hydroxyl groups. For less chlorinated biphenyls, this can lead to the formation of chlorocatechols. These intermediates are then susceptible to ring cleavage by other enzymes. For instance, the degradation of 4-chlorobiphenyl (B17849) by Pseudomonas cepacia P166 involves the formation of 4-chlorobenzoate, which is further transformed into 4-chlorocatechol. This intermediate is then mineralized via a meta-cleavage pathway, with key metabolites including 5-chloro-2-hydroxymuconic semialdehyde, 5-chloro-2-hydroxymuconate, and chloroacetate (B1199739) nih.govnih.gov.

While the direct meta-cleavage of 2,3',4,4',5,5'-Hexachlorobiphenyl has not been extensively detailed, it is understood that the initial dechlorination of highly chlorinated congeners is a prerequisite for effective aerobic degradation and subsequent ring fission nih.gov. The removal of chlorine atoms, particularly from the ortho positions, reduces the steric hindrance and electronic effects that inhibit the action of dioxygenase enzymes nih.gov. Once dechlorinated to less-chlorinated congeners, the resulting compounds can enter pathways analogous to those observed for mono- and dichlorobiphenyls, potentially leading to meta-cleavage and the breakdown of the aromatic structure.

Fungi have also been shown to contribute to the ring cleavage of chlorinated biphenyls. For example, the yeast Trichosporon mucoides and the filamentous fungus Paecilomyces lilacinus can oxidize 4-chlorobiphenyl, leading to the formation of muconic acid derivatives and corresponding lactones, indicating ring fission researchgate.net. However, the efficacy of these fungi decreases with an increasing number of chlorine atoms, and doubly chlorinated biphenyls, with the exception of 2,2'-dichlorobiphenyl (B50601), were not significantly transformed researchgate.net. This suggests that highly chlorinated congeners like this compound are likely to be even more resistant to direct fungal ring cleavage.

Biotransformation by Fungi (e.g., White Rot Fungi like Phanerochaete chrysosporium)

White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including lignin (B12514952) and various xenobiotics. Their degradative capabilities are largely attributed to their extracellular lignin-modifying enzymes.

Studies investigating the degradation of 2,2',4,4',5,5'-hexachlorobiphenyl by P. chrysosporium in liquid culture have shown negligible mineralization of this compound after 28 days of incubation usda.gov. This is in contrast to the significant degradation and 11% mineralization observed for 4,4'-dichlorobiphenyl (B164843) under the same conditions usda.gov. While a large fraction of the radiolabeled hexachlorobiphenyl was found to be bound to the fungal biomass, this was primarily attributed to nonspecific adsorption to the fungal hyphae rather than metabolic uptake usda.gov. These findings suggest that the degree of chlorination and the substitution pattern significantly impact the susceptibility of PCBs to fungal degradation, with highly chlorinated congeners like this compound being particularly recalcitrant to the enzymatic machinery of P. chrysosporium.

The limited degradation of highly chlorinated PCBs by white-rot fungi highlights the challenges associated with the bioremediation of these persistent compounds using fungal systems alone.

Metabolite Identification from Aerobic Processes

The identification of metabolites is crucial for elucidating the pathways of biodegradation. However, for highly chlorinated PCBs like this compound, the identification of metabolites from aerobic microbial processes has been challenging due to the compound's high level of recalcitrance.

Research on the metabolism of 2,2',4,4',5,5'-hexachlorobiphenyl by human hepatic microsomes, which can serve as a model for mammalian metabolic processes, found that this congener was not metabolized under various experimental conditions nih.gov. This lack of metabolism in a sophisticated biological system underscores the inherent stability of this molecule and the difficulty for enzymatic systems to act upon it nih.gov.

In the broader context of PCB degradation, aerobic bacteria are known to produce chlorinated benzoates as metabolites from the breakdown of less chlorinated biphenyls nih.govusda.gov. For example, the growth of bacterial strain SK-4 on 2,2'-dichlorobiphenyl resulted in the stoichiometric production of 2-chlorobenzoate (B514982) nih.gov. It is hypothesized that after initial anaerobic dechlorination, the resulting less-chlorinated congeners from this compound would follow similar aerobic degradation pathways, leading to the formation of various chlorinated benzoic acids. However, specific metabolites from the direct aerobic degradation of the parent hexachlorobiphenyl congener by microbial cultures have not been prominently reported in the scientific literature.

Sequential Anaerobic-Aerobic Degradation Strategies

Given the limitations of either anaerobic or aerobic processes alone for the complete degradation of highly chlorinated PCBs, sequential anaerobic-aerobic strategies have emerged as a highly promising approach for the remediation of PCB-contaminated environments nih.govnih.govresearchgate.netnih.gov. This two-stage process leverages the strengths of both anaerobic and aerobic microorganisms.

Under anaerobic conditions, highly chlorinated PCBs can undergo reductive dechlorination, where chlorine atoms are removed from the biphenyl rings and replaced with hydrogen atoms nih.gov. This process is particularly effective for removing meta and para chlorines, and in some cases, ortho chlorines, from congeners with five or more chlorine atoms nih.govnih.gov. The resulting products are less chlorinated PCBs, which are generally less toxic and more amenable to subsequent aerobic degradation nih.gov.

The second stage involves exposing the partially dechlorinated PCBs to aerobic conditions, where aerobic bacteria can utilize them as a carbon and energy source nih.gov. These bacteria possess dioxygenase enzymes that can hydroxylate the biphenyl rings, leading to ring cleavage and, ultimately, mineralization to carbon dioxide, water, and chloride ions usda.gov.

Several laboratory studies have demonstrated the effectiveness of this sequential approach. For instance, treating PCB-impacted sediment with an anaerobic PCB dehalorespiring enrichment culture followed by an aerobic culture of Burkholderia xenovorans LB400 resulted in the effective degradation of Aroclors by as much as 70% nih.gov. Similarly, sequential anaerobic then aerobic composting of PCB-contaminated soil led to a 25.0% degradation of total PCBs after 98 days, a significant reduction compared to sterilized controls researchgate.net. These studies indicate that a two-stage treatment combining microbial reductive dechlorination and subsequent oxidative degradation can be an effective strategy for the remediation of sites contaminated with highly chlorinated PCBs like this compound researchgate.net.

| Treatment Stage | Process | Key Microorganisms/Conditions | Effect on Highly Chlorinated PCBs |

| Anaerobic | Reductive Dechlorination | Anaerobic bacteria (e.g., Dehalococcoides) | Removal of chlorine atoms, formation of less chlorinated congeners. |

| Aerobic | Oxidative Degradation | Aerobic bacteria (e.g., Burkholderia xenovorans) | Dihydroxylation and ring cleavage of less chlorinated congeners. |

Phytoremediation Potential and Mechanisms

Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, offers a cost-effective and aesthetically pleasing in situ approach for the remediation of PCB-contaminated soils nih.gov. Plants can influence the fate of PCBs in the soil through various mechanisms, including direct uptake and transformation (phytoextraction and phytotransformation) and by stimulating microbial activity in the root zone (rhizoremediation).

Phytoextraction and Phytotransformation

Phytoextraction is the process by which plants take up contaminants from the soil through their roots and translocate them to their harvestable shoot tissues mdpi.com. The efficiency of phytoextraction for hydrophobic compounds like PCBs is generally low and decreases with an increasing degree of chlorination nih.gov. However, some plant species have shown a notable ability to accumulate PCBs. For example, in a field trial with soil contaminated with Aroclor 1254/1260, which contains hexachlorobiphenyls, sedge (Carex normalis) and pumpkin (Cucurbita pepo) were able to accumulate PCBs in their shoot tissues nih.gov.

Phytotransformation, also known as phytodegradation, involves the breakdown of contaminants within the plant tissues through metabolic processes hawaii.eduepa.gov. Plants possess enzymes that can metabolize a variety of organic compounds. A notable finding is the reported dechlorination of 2,2',4,4',5,5'-hexachlorobiphenyl by a crude extract of nitrate (B79036) reductase from Medicago sativa (alfalfa) and a pure commercial nitrate reductase from Zea mays (corn) nih.gov. This indicates that plants have the enzymatic potential to initiate the degradation of even highly chlorinated PCBs. Once taken up, PCBs can be hydroxylated and then conjugated with plant molecules like sugars, before being sequestered into the vacuole or bound to the cell wall as part of the lignin structure nih.gov.

Rhizoremediation and Plant-Microbe Interactions

Rhizoremediation is the degradation of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots nih.govijcmas.com. This is considered a particularly promising strategy for hydrophobic and recalcitrant compounds like PCBs nih.govresearchgate.net. The rhizosphere, the narrow zone of soil surrounding the plant roots, is a hotbed of microbial activity. Plants release exudates, such as sugars, amino acids, and organic acids, which can serve as a carbon and energy source for soil microorganisms, including those capable of degrading PCBs nih.gov.

The "rhizosphere effect" can enhance PCB degradation in several ways:

Biostimulation: Root exudates can stimulate the growth and metabolic activity of indigenous PCB-degrading bacteria nih.govnih.gov.

Co-metabolism: Some exudates can act as co-metabolites, inducing the expression of degradative enzymes in bacteria that can then fortuitously degrade PCBs.

Increased Bioavailability: Certain plant-derived compounds can act as biosurfactants, increasing the solubility and bioavailability of PCBs to degrading microorganisms acs.org.

The interaction between plants and microbes can be synergistic. Microorganisms can promote plant growth in contaminated soils, while the plants, in turn, create a favorable environment for the microbes to thrive and degrade the contaminants nih.govplu.mx. This intricate partnership within the rhizosphere is a key component of effective phytoremediation strategies for soils contaminated with persistent organic pollutants like this compound.

| Phytoremediation Mechanism | Description | Relevance to this compound |

| Phytoextraction | Uptake and accumulation of contaminants in plant tissues. | Limited by high hydrophobicity, but observed in some plant species. |

| Phytotransformation | Breakdown of contaminants within the plant by metabolic enzymes. | Potential for dechlorination by enzymes like nitrate reductase. |

| Rhizoremediation | Enhanced microbial degradation in the root zone due to plant exudates. | A promising strategy due to the stimulation of PCB-degrading bacteria. |

Photochemical Transformation in Environmental Media

The environmental fate of this compound is significantly influenced by photochemical transformation processes. These reactions, occurring in various environmental compartments such as water and air, contribute to the degradation of this persistent organic pollutant. The transformation can proceed through direct absorption of light or via indirect mechanisms involving photosensitized reactions.

Direct photolysis involves the absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent chemical breakdown. This process is contingent on the molecule's ability to absorb light in the environmentally relevant ultraviolet (UV) spectrum (wavelengths > 290 nm). The primary photochemical reaction for polychlorinated biphenyls (PCBs) is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process typically occurs in a stepwise manner, leading to the formation of lower chlorinated biphenyls. The efficiency of direct photolysis is influenced by factors such as the intensity of solar radiation and the specific environmental medium.

Indirect photolysis, on the other hand, is mediated by other chemical species present in the environment that absorb light and then transfer the energy to the PCB molecule or generate reactive species that subsequently react with it. In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers. Upon absorbing sunlight, DOM can generate various reactive oxygen species (ROS), including singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂⁻). These highly reactive species can then attack and degrade this compound. The presence of DOM has been shown to accelerate the photodegradation of other highly chlorinated PCBs. For instance, studies on other hexachlorobiphenyls have demonstrated that hydroxyl radicals and singlet oxygen play a significant role in their degradation in the presence of humic acids. nih.gov

In the atmosphere, this compound can exist in both the gas phase and adsorbed to particulate matter. Gas-phase molecules are susceptible to reaction with hydroxyl radicals, which are key oxidants in the troposphere. This reaction is a significant degradation pathway for many organic pollutants in the air. The rate of this reaction is dependent on the concentration of both the PCB and hydroxyl radicals.

The fundamental photochemical transformation process for this compound is dechlorination. This involves the cleavage of a carbon-chlorine (C-Cl) bond. The position of the chlorine atom on the biphenyl rings can influence the rate and pathway of dechlorination. Studies on other PCBs and analogous halogenated compounds, such as polybrominated diphenyl ethers (PBDEs), provide insights into these processes.

Research on PBDEs has shown that debromination can occur in a stepwise fashion, with the removal of one bromine atom at a time. nih.govca.govacs.org This sequential dehalogenation leads to the formation of less halogenated and often less toxic congeners. nih.govca.gov The susceptibility of a halogen to be removed can be influenced by its position on the aromatic ring. For instance, in some systems, para- and meta-substituted halogens are more readily removed than ortho-substituted ones. nih.govnih.gov The mechanism often involves the formation of a phenyl radical after the cleavage of the C-X (X=Cl, Br) bond, which then abstracts a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form the dechlorinated product.

While direct photolysis can lead to dechlorination, indirect processes involving reactive species can also facilitate this transformation. For example, reductive dechlorination can be initiated by solvated electrons formed during the photolysis of certain sensitizers. These electrons can be captured by the PCB molecule, leading to the dissociation of a C-Cl bond.

Biotransformation in Wildlife (non-human, non-clinical focus)

In wildlife, this compound can undergo biotransformation, a process that modifies its chemical structure and can alter its toxicity and persistence. These metabolic processes are primarily mediated by enzyme systems, with the Cytochrome P450 superfamily playing a crucial role.

Exposure to this compound can induce the expression of certain Cytochrome P450 (CYP) enzymes in wildlife. This induction is a key component of the cellular response to foreign chemical exposure. The specific isoforms of CYP enzymes that are induced can vary between species and are dependent on the structure of the inducing chemical.

In avian species, this compound has been shown to be an inducer of CYP1A enzymes. A study using primary hepatocyte cultures from various bird species, including chicken, pheasant, turkey, duck, and herring gull, investigated the induction of ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A activity. The results demonstrated that this compound was a less potent inducer of EROD activity compared to other dioxin-like compounds such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other PCB congeners like PCB 126. bohrium.com The relative potency of this compound to induce EROD varied among the avian species tested. bohrium.com

The following table summarizes the relative potency of this compound (PCB 169) to induce EROD activity in hepatocyte cultures of different bird species, expressed as Induction Equivalency Factors (IEFs) relative to TCDD.

| Avian Species | Induction Equivalency Factor (IEF) of PCB 169 (relative to TCDD) |

|---|---|

| Chicken (White Leghorn) | 0.004 |

| Pheasant | 0.002 |

| Turkey | 0.002 |

| Duck (Mallard) | 0.0007 |

| Herring Gull | 0.0008 |

Data sourced from a study on CYP1A induction in avian hepatocyte cultures. bohrium.com

In fish, exposure to PCBs is also known to induce CYP1A enzymes. While specific data for this compound in fish is limited, studies with other hexachlorobiphenyls in species like rainbow trout have shown induction of hepatic EROD activity and CYP1A protein and mRNA levels. proquest.com The pattern of CYP enzyme induction can influence the metabolic fate of the PCB congener.

The primary metabolic pathway for PCBs in wildlife is oxidation, leading to the formation of hydroxylated metabolites (OH-PCBs). This reaction is catalyzed by Cytochrome P450 monooxygenases. The position of hydroxylation on the biphenyl rings is determined by the chlorine substitution pattern of the parent PCB and the specific CYP isoforms involved.

For a PCB to be readily metabolized, it generally requires two adjacent unsubstituted carbon atoms, particularly in the meta and para positions. The structure of this compound, which lacks adjacent unsubstituted carbons on one of its phenyl rings, suggests it would be relatively resistant to metabolism. However, metabolism can still occur, albeit at a slower rate compared to less chlorinated or differently substituted congeners. The formation of OH-PCBs is a critical step as these metabolites can be more polar than the parent compound, which can facilitate excretion. However, certain OH-PCBs can also be more toxic and may be retained in the blood, bound to transport proteins like transthyretin. uws.ac.uk

Following hydroxylation, the OH-PCBs can undergo further biotransformation through conjugation reactions. These reactions involve the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the hydroxyl group. This process, catalyzed by enzymes like UDP-glucuronosyltransferases and sulfotransferases, further increases the water solubility of the metabolites, aiding in their elimination from the body.

The concept of atropselective metabolism and chiral signatures applies to PCB congeners that are chiral. Chirality in PCBs arises from restricted rotation around the central carbon-carbon bond due to the presence of bulky ortho-substituents (chlorine atoms). This restricted rotation can result in two stable, non-superimposable mirror images called atropisomers.

However, this compound is an achiral molecule. It does not possess the necessary ortho-chlorine substitution pattern to exhibit atropisomerism. Therefore, the principles of atropselective metabolism and the generation of chiral signatures are not applicable to this specific congener. In wildlife, biotransformation of this compound will not result in an enrichment of one atropisomer over another, as no atropisomers exist for this compound. The metabolism of this congener will proceed without any stereochemical preference related to axial chirality.

Interspecies Variations in the Biotransformation of this compound

The biotransformation of this compound (PCB 167) exhibits significant variations across different species, influencing its persistence, bioaccumulation, and potential toxicity within ecological systems. These differences are primarily attributed to variations in the activity and composition of metabolic enzymes, particularly the cytochrome P450 (CYP) monooxygenase system.

The capacity to metabolize persistent organic pollutants, such as PCBs, generally follows a hierarchical pattern among vertebrates. Mammals typically possess the most efficient metabolic capabilities, followed by birds, with ectothermic vertebrates, such as fish, demonstrating considerably lower rates of biotransformation. This trend is also observed in the metabolism of various PCB congeners.

While specific comprehensive comparative studies on the metabolism of this compound across a wide range of species are limited, general principles derived from research on other hexachlorobiphenyls and PCBs provide valuable insights into the expected interspecies differences.

Mammalian Metabolism

Within mammals, significant interspecies differences in the metabolism of hexachlorobiphenyls have been documented. For instance, in vitro studies using liver microsomes to investigate the metabolism of a similar congener, 2,2',3,4,4',5'-hexachlorobiphenyl (B1215911) (CB138), revealed that guinea pigs exhibit a much higher metabolic rate compared to rats and hamsters. In guinea pig liver microsomes, CB138 was transformed into two major hydroxylated metabolites and two dechlorinated hydroxylated metabolites. Conversely, the metabolic activity in rat and hamster liver microsomes was considerably lower.

Avian Metabolism

Birds generally exhibit a more pronounced ability to metabolize PCBs compared to fish. usgs.gov This enhanced metabolic capacity can lead to the formation of various hydroxylated and other polar metabolites, which can then be more readily excreted from the body. However, the specific metabolic pathways and the resulting metabolite profiles for this compound in different avian species have not been extensively detailed in the available scientific literature.

Fish Metabolism

Fish are known to have a limited capacity for metabolizing PCBs, leading to significant bioaccumulation of these compounds. usgs.gov Laboratory studies have indicated that fish exhibit minimal metabolic changes to PCBs. usgs.gov This low metabolic rate contributes to the high concentrations of PCBs often observed in fish from contaminated environments, making them a significant source of exposure for higher trophic levels, including humans.

Invertebrate and Microbial Metabolism

The metabolic capabilities of invertebrates are also species-dependent. Studies have shown that some invertebrates, such as crabs and shrimps, exhibit no metabolic changes to PCBs. usgs.gov

In contrast, various microorganisms, including bacteria and fungi, have demonstrated the ability to degrade PCBs. This biodegradation can occur under both aerobic and anaerobic conditions. The process often involves a two-stage mechanism where anaerobic microorganisms first dechlorinate the PCB molecule, followed by aerobic bacteria that break down the resulting less-chlorinated biphenyls. The effectiveness of microbial degradation is dependent on several factors, including the degree and pattern of chlorine substitution on the biphenyl rings.

The table below summarizes the general metabolic capacity for PCBs across different animal groups.

| Species Group | General Metabolic Capacity for PCBs | Key Characteristics |

| Mammals | Highest | Possess a diverse and active cytochrome P450 enzyme system. Significant interspecies variability exists (e.g., guinea pigs are more active than rats for some congeners). |

| Birds | Intermediate to High | Exhibit more pronounced metabolic changes compared to fish. |

| Fish | Low | Show minimal metabolic changes, leading to high bioaccumulation. |

| Invertebrates | Variable (from none to some) | Species-specific; for example, crabs and shrimps show no metabolic changes. |

Bioaccumulation, Biomagnification, and Trophic Transfer of 2,3 ,4,4 ,5,5 Hexachlorobiphenyl

Uptake and Accumulation in Environmental Organisms

The accumulation of 2,3',4,4',5,5'-hexachlorobiphenyl in organisms is a significant environmental concern due to its persistence and potential for long-range transport. mdpi.com Its presence has been documented in a wide array of species across different habitats.

In aquatic environments, this compound is readily taken up by a variety of organisms. nih.gov Studies have consistently shown that it is one of the most predominant PCB congeners found in marine and freshwater life. researchgate.netcsic.es

Fish: Research on juvenile rainbow trout (Oncorhynchus mykiss) demonstrated a dose- and time-dependent increase in PCB-153 concentrations in the liver, muscle, and carcass, without reaching a steady state even after 12 weeks of dietary exposure. oregonstate.edu The trout assimilated an average of 61.2% of the cumulative dietary dose of the compound. oregonstate.edu In a study of fish from Norwegian marine areas, PCB-153 concentrations were measured in Atlantic herring and Atlantic cod. rsc.org While a significant decline over time was observed in cod liver from the Barents Sea, concentrations in other areas showed non-significant declines or even increases. rsc.org

Shellfish: Mussels, such as Mytilus galloprovincialis, have been shown to bioaccumulate PCB-153. researchgate.netcsic.es It is often the most prevalent PCB congener in wild mussel populations, which is a reflection of its widespread use in commercial PCB mixtures in the past and its high persistence. csic.es The high lipophilicity and resistance to metabolic degradation in mollusks contribute to its significant accumulation. researchgate.net Suspension-feeding mussels can also play a role in increasing PCB concentrations in the surrounding sediment and in other organisms within the food web. nih.gov

Invertebrates: Aquatic invertebrates are also susceptible to PCB-153 accumulation. Studies on marine microbial communities have indicated that trophic transfer can be a significant pathway for the uptake of hydrophobic organic contaminants like PCB-153. nih.gov

The table below summarizes the accumulation of this compound in various aquatic organisms.

| Organism | Tissue/Sample Type | Key Findings | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Liver, Muscle, Carcass | Dose- and time-dependent increase in concentration; 61.2% assimilation from diet. | oregonstate.edu |

| Atlantic Cod (Gadus morhua) | Liver | Significant decline in concentrations over time in the Barents Sea. | rsc.org |

| Atlantic Herring (Clupea harengus) | Not specified | Non-significant declines in concentrations in the Norwegian Sea. | rsc.org |

| Mussels (Mytilus galloprovincialis) | Soft tissues | PCB-153 is a predominant congener; high accumulation due to lipophilicity. | researchgate.netcsic.es |

| Marine Microbial Communities | Ciliates, Flagellates | Significant trophic transfer observed from prey to predator. | nih.gov |

While much of the focus on PCB-153 has been on aquatic ecosystems, it is also present in terrestrial environments. Its persistence allows it to be transported from aquatic to terrestrial systems, often through atmospheric deposition or the movement of contaminated organisms.

Soil Invertebrates: Organochlorine compounds, including PCBs, can be taken up by dipteran larvae from contaminated sediments. clu-in.org This represents a pathway for the entry of these compounds into terrestrial food webs.

Plants: While direct uptake of highly chlorinated PCBs like PCB-153 by plants from the soil is generally considered to be low due to their strong adsorption to soil organic matter, atmospheric deposition on plant surfaces can be a significant route of contamination.

Avian species, particularly those at higher trophic levels, are at risk of accumulating high concentrations of PCB-153. This is often reflected in the analysis of bird eggs, which serve as a non-invasive indicator of contaminant loads in females.

A study on seabirds revealed that the percentage of higher chlorinated PCBs, including by inference PCB-153, increased from water to prey and then to bird egg samples. rug.nl This indicates that these more persistent congeners are biomagnifying up the food chain. In the black-legged kittiwake, blood levels of PCB-153 were found to increase by 2.5 times as their body mass was reduced, indicating mobilization of stored contaminants from fat reserves. rug.nl

Marine and terrestrial mammals that are high on the food chain often exhibit significant burdens of PCB-153.

In marine mammals, the concentration of lipophilic pollutants like PCB-153 is closely linked to the relative mass of their blubber. rug.nl During periods of lipid mobilization, such as when fat reserves are depleted, the concentration of PCBs in the serum can increase significantly, as observed in harp seals. rug.nl Studies on rats have shown that PCB-153 is readily absorbed and distributed to various tissues, with a long biological half-life. epa.govnih.gov

Trophic Transfer Dynamics in Food Webs

The movement and increasing concentration of this compound through successive trophic levels of a food web is a well-documented phenomenon known as biomagnification. rug.nlclu-in.org

The potential for a chemical to bioaccumulate and biomagnify is often quantified using metrics such as the Bioaccumulation Factor (BAF) and the Trophic Magnification Factor (TMF).

Bioaccumulation Factors (BAFs): BAFs compare the concentration of a chemical in an organism to its concentration in the surrounding environment (e.g., water). The high octanol-water partition coefficient (Log Kow) of PCB-153, which is a measure of its lipophilicity, suggests a high potential for bioaccumulation. rug.nl

Trophic Magnification Factors (TMFs): TMFs describe the increase in contaminant concentration from one trophic level to the next. A TMF greater than 1 indicates that the chemical is biomagnifying. A modeling study successfully reproduced measured trophic magnification factors for PCB-153 in an Arctic marine food web at Svalbard, which included zooplankton, fish, and marine mammals. rsc.org This confirms that PCB-153 consistently biomagnifies in this ecosystem.

The table below presents a summary of the trophic transfer dynamics of this compound.

| Food Web Component | Role in Trophic Transfer | Key Findings | Reference |

| Marine Food Web (general) | Biomagnification | Higher chlorinated congeners like PCB-153 dominate in higher trophic levels. | rug.nl |

| Arctic Marine Food Web (Svalbard) | Biomagnification | Modeled Trophic Magnification Factors for PCB-153 were successfully reproduced. | rsc.org |

| Seabirds | Top Predators | Percentage of higher chlorinated PCBs increases from water to prey to bird eggs. | rug.nl |

| Marine Mammals | Top Predators | High concentrations found in blubber; levels in blood increase with lipid mobilization. | rug.nl |

| Mussels and Crabs | Ecosystem Engineering and Trophic Transfer | Mussels can increase PCB contamination in sediments, leading to higher uptake by crabs. | nih.gov |

Factors Influencing Trophic Transfer (e.g., Lipid Content, Congener Structure)

The movement and increasing concentration of this compound (PCB-153) through food webs, a process known as trophic transfer and biomagnification, is governed by several key factors. The chemical's inherent properties and the physiological characteristics of the organisms involved play crucial roles.

Lipid Content: A primary determinant for the bioaccumulation of persistent organic pollutants (POPs) like PCB-153 is the lipid content of an organism. vliz.be Due to their lipophilic (fat-loving) nature, PCBs readily partition into and accumulate in the adipose tissues of living organisms. nih.govgreenfacts.org Consequently, an organism's body fat percentage directly influences its capacity to store PCB-153. In humans, the concentration of PCBs in adipose tissue is proportional to that in plasma, with a partition ratio for total PCBs of approximately 190:1. nih.gov Theoretical and experimental data confirm that the partitioning of PCBs between adipose tissue and serum is directly related to the lipid content of the serum. epa.gov As organisms at higher trophic levels consume prey, the accumulated PCB-153 from the prey's fatty tissues is transferred and further concentrated in the predator's own fat reserves, leading to biomagnification along the food chain. nih.govgreenfacts.org

Congener Structure: The specific molecular structure of a polychlorinated biphenyl (B1667301) (PCB) congener dictates its environmental behavior, persistence, and toxicity. epa.gov PCB-153 is a hexachlorobiphenyl, meaning it has six chlorine atoms attached to its biphenyl structure. nih.gov The number and placement of these chlorine atoms are critical. Highly chlorinated congeners, those with five or more chlorine atoms, are generally more persistent and less readily metabolized by organisms. epa.gov

The structure of PCB-153 is particularly resistant to degradation. The presence of chlorine substitutions at the meta and para positions on the phenyl rings contributes to its slow clearance rate in species like birds. mdpi.com The lack of adjacent unsubstituted carbon atoms (vicinal hydrogens) on at least one of the biphenyl rings makes PCB-153 difficult for metabolic enzymes, such as cytochrome P450, to break down. This metabolic resistance is a key reason why PCB-153 is one of the most persistent and frequently detected congeners in environmental and biological samples, from fish to marine mammals and humans. mdpi.comresearchgate.netyoutube.com In contrast, PCB congeners with fewer chlorine atoms or with adjacent unsubstituted carbons are more easily metabolized and eliminated. nih.gov This structural stability ensures that once ingested, a high proportion of PCB-153 is retained and becomes available for transfer to the next trophic level.

Ecological Partitioning and Distribution within Organisms

The lipophilic and persistent nature of this compound governs how it partitions within ecosystems and distributes among the tissues of an organism.

Ecological Partitioning: In aquatic environments, PCBs like PCB-153 tend to attach to organic matter, clay, and other particles. greenfacts.org This leads to their accumulation in sediments, which act as a major reservoir for these contaminants. From the sediment and water column, PCB-153 enters the food web. Studies on marine microbial communities have shown that PCB-153 partitions significantly into bacteria and is then transferred to higher levels, such as ciliates that prey on bacteria and flagellates. nih.govresearchgate.net In one experiment, bacteria accounted for the largest fraction of partitioned PCB-153 (57%), indicating their crucial role at the base of the contaminant transfer process. nih.gov Benthic (bottom-dwelling) organisms are particularly susceptible to high exposure due to their direct contact with contaminated sediments. greenfacts.org From these initial entry points, PCB-153 is transferred upwards through the food web, from invertebrates to fish, and ultimately to top predators like birds and marine mammals. greenfacts.orgnih.gov

The table below illustrates the trophic transfer of total PCBs, of which PCB-153 is a major component, from sediment to tree swallow nestlings through insect intermediaries.

| Sample Matrix | Mean Total PCB Concentration (µg/kg) |

| Sediment | 123.65 |

| Emergent Aquatic Insects | 750.84 |

| Terrestrial Insects | 316.32 |

| Nestling Gut Contents | 1589.65 |

| Tree Swallow Nestlings | 2827.76 |

| Data sourced from a study on the bioaccumulation and trophic transfer of PCBs to tree swallows. nih.gov |

Distribution within Organisms: Once absorbed, PCB-153 is distributed throughout an organism's body, but it does not do so evenly. Its high lipophilicity causes it to preferentially accumulate in lipid-rich tissues, most notably adipose (fat) tissue. nih.govnih.gov However, it is also found in other organs and tissues. A study on rainbow trout fed a diet containing PCB-153 showed a time- and dose-dependent increase in the compound's concentration in the liver, muscle, and the remaining carcass without reaching a steady state after 12 weeks. oregonstate.edu In human liver (HepG2) cells, absorbed PCB-153 reached its highest concentration after approximately 6 hours. nih.gov Similarly, studies on mussels have detected PCB-153 accumulation in the gills. nih.gov Research using radiotracers has also demonstrated the transfer of PCB-153 from ingested microplastics to the internal tissues of sea urchins. ulb.ac.be

The following table shows the distribution of PCB-153 in juvenile rainbow trout after 12 weeks of dietary exposure.

| Tissue | Concentration at Low Dose (ng/g) | Concentration at High Dose (ng/g) |

| Liver | 1,060 | 4,210 |

| Muscle | 400 | 1,690 |

| Carcass | 630 | 2,740 |

| Data derived from a study on dietary bioaccumulation of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) in rainbow trout. oregonstate.edu |

This differential distribution highlights that while adipose tissue is the primary long-term storage site, organs with high blood flow and metabolic activity, like the liver, also experience significant exposure.

Ecotoxicological Implications and Mechanisms of Action of 2,3 ,4,4 ,5,5 Hexachlorobiphenyl

Molecular and Cellular Mechanisms in Non-Human Organisms

2,3',4,4',5,5'-Hexachlorobiphenyl, also known as PCB-156, is a persistent organic pollutant that elicits a range of toxic effects in wildlife. nih.gov Its mechanisms of action are primarily understood through its classification as a dioxin-like compound, exerting its effects through specific molecular and cellular pathways. nih.gov

Aryl Hydrocarbon Receptor (AhR) Agonism and Dioxin-Like Activity

The toxic effects of this compound are predominantly mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov Structurally, PCB-156 is a mono-ortho substituted PCB, which allows it to adopt a planar or coplanar configuration, a key feature for binding to the AhR. nih.gov This binding initiates a cascade of events, including the translocation of the AhR-ligand complex into the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-response elements (DREs), altering the transcription of adjacent genes. nih.gov

The activation of the AhR pathway by PCB-156 leads to a variety of species-specific biochemical and toxic responses that are similar to those caused by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent AhR agonist. nih.gov These "dioxin-like" effects are the basis for the Toxic Equivalency Factor (TEF) concept, which is used for the risk assessment of dioxin-like compounds. nih.gov The TEF for a specific compound represents its potency relative to TCDD, which has a TEF of 1.0. wikipedia.org

The World Health Organization (WHO) has assigned TEF values for various dioxin-like compounds, including PCB-156, for different animal groups. These values reflect the compound's ability to produce dioxin-like toxic effects.

| Animal Group | WHO-TEF Value for PCB-156 |

| Mammals | 0.00003 |

| Fish | <0.0000005 |

| Birds | 0.0001 |

Endocrine Disruption in Wildlife (excluding human clinical studies)

As a dioxin-like compound, this compound is recognized as an endocrine disruptor in various wildlife species. Its interference with hormonal systems is a significant aspect of its ecotoxicity. plos.org

Thyroid System Interference

Exposure to dioxin-like PCBs, including PCB-156, has been shown to disrupt thyroid hormone homeostasis in animal models. plos.orgnih.govnih.gov One of the primary mechanisms for this disruption is the induction of hepatic enzymes, such as UDP-glucuronosyltransferases (UGTs), through AhR activation. nih.gov These enzymes increase the metabolism and subsequent excretion of thyroid hormones, particularly thyroxine (T4), leading to decreased circulating levels of these critical hormones. nih.govnih.gov Studies in rats have demonstrated that exposure to mixtures containing PCB-156 can lead to a dose-dependent decrease in serum T4 concentrations. nih.gov

Immunomodulatory Effects in Wildlife

The immune system is a sensitive target for dioxin-like compounds, including PCB-156. nih.gov AhR is expressed in various immune cells, and its activation can lead to immunosuppressive effects. nih.gov In animal studies, exposure to PCB mixtures containing dioxin-like congeners has been associated with adverse effects on the immune system of wildlife. These effects can manifest as reduced antibody production and altered lymphocyte function. nih.gov For instance, studies in infant rhesus monkeys exposed to PCB mixtures have shown reductions in IgM and IgG antibody levels. nih.gov

Neurotoxicological Mechanisms in Animal Models (non-human)

The developing nervous system is particularly vulnerable to the effects of PCBs. nih.gov While much of the research on neurotoxicity has focused on non-dioxin-like PCBs, dioxin-like congeners also contribute to neurotoxic outcomes. nih.gov The prevailing mechanistic hypotheses for PCB neurotoxicity include the disruption of thyroid hormone signaling, which is crucial for normal brain development. nih.gov As established, PCB-156 can interfere with thyroid hormone levels, which can, in turn, adversely affect neurodevelopmental processes. nih.govnih.gov Other proposed mechanisms for PCB neurotoxicity that could be relevant for dioxin-like compounds include alterations in dopamine (B1211576) signaling and the induction of oxidative stress. nih.gov

Effects on Neuronal Stem Cells and Synaptic Transmission

Specific research detailing the direct effects of this compound on neuronal stem cells and synaptic transmission is not extensively documented in available literature. However, the neurotoxic potential of PCBs as a chemical class is well-established. nih.govescholarship.org Exposure to PCB mixtures during critical windows of neurodevelopment is linked to adverse outcomes. escholarship.org

Behavioral Alterations in Wildlife